![molecular formula C15H22BNO3 B1376501 N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 1315571-00-6](/img/structure/B1376501.png)
N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Descripción general
Descripción
“N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide” is a compound that contains a boronic acid pinacol ester group . It is an important raw material in the synthesis of diaryl derivatives .
Synthesis Analysis
This compound has been synthesized by the Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide .Molecular Structure Analysis
The structure of this compound has been identified by FT-IR, 1H NMR, and mass spectroscopy . The crystal structure of the compounds has been studied by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT) .Chemical Reactions Analysis
Boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 127.98 . The refractive index n20/D is 1.396 (lit.) . The boiling point is 42-43 °C/50 mmHg (lit.) , and the density is 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis. It’s involved in nucleophilic and amidation reactions, which are crucial for constructing complex molecules . Its borate and sulfonamide groups offer high reactivity in various transformation processes, making it a versatile building block for synthesizing a wide range of organic compounds.
Drug Development
In pharmaceutical research, compounds with borate groups, like this one, are often used as enzyme inhibitors or ligand drugs . They play a significant role in the development of treatments for diseases such as cancer and microbial infections, due to their ability to interact specifically with biological targets.
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds are integral to BNCT, a type of cancer treatment. This therapy relies on the capture of neutrons by boron atoms, which then release high-energy particles that kill cancer cells . The compound’s borate moiety could potentially make it a candidate for such applications.
Fluorescent Probes
The compound’s structure allows it to act as a fluorescent probe for detecting various biological and chemical substances, such as hydrogen peroxide, sugars, and ions . This application is valuable in both biological research and medical diagnostics.
Stimulus-Responsive Drug Carriers
Due to the reversible nature of boronic ester bonds, this compound can be used in the construction of stimulus-responsive drug carriers . These carriers can respond to changes in the microenvironment, such as pH, glucose levels, or ATP concentrations, to control the release of drugs within the body.
Suzuki Coupling Reactions
Aryl borate compounds, like this one, are essential in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic chemistry . This application is particularly important for constructing complex organic molecules, including pharmaceuticals and polymers.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are often used in borylation reactions . These reactions typically target alkylbenzenes and alkynes .
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate . This reaction involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties .
Biochemical Pathways
The borylation reactions it participates in can lead to the formation of aryl boronates . These compounds are often used in Suzuki-Miyaura cross-coupling reactions, which are important in the synthesis of various organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific targets it interacts with . In the context of borylation reactions, the addition of a boron atom can significantly alter the chemical properties of the target molecule .
Propiedades
IUPAC Name |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-13(18)17-12-9-7-8-11(10-12)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCQJQERZDYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



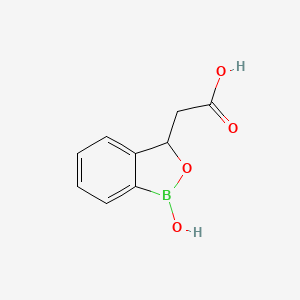
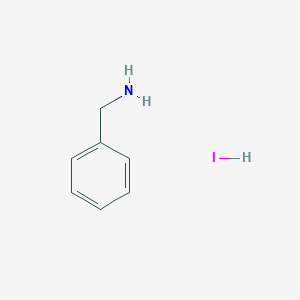
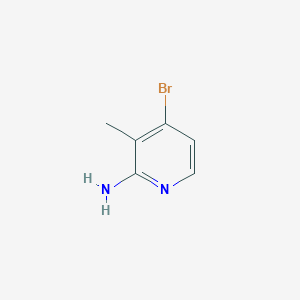
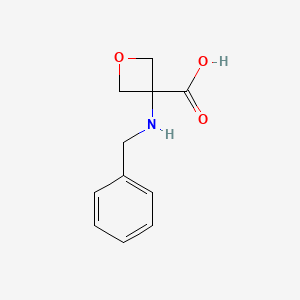
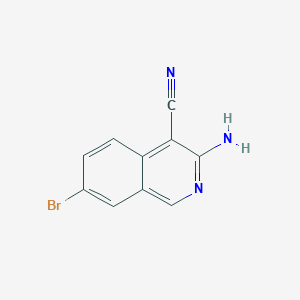
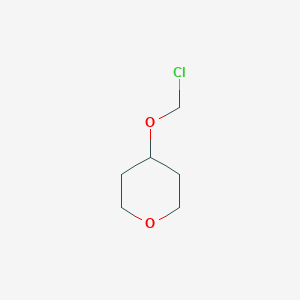

![Benzyl (5-aminobicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B1376432.png)
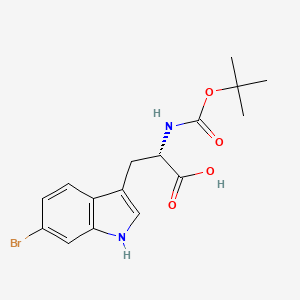
![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)


![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)
